
methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate (MTBP) is a novel small molecule that has recently been studied for its potential applications in scientific research. MTBP is a member of the family of pyrazole carboxylates, and has been studied for its ability to interact with certain proteins, as well as its potential to be used as a pharmaceutical agent.
Scientific Research Applications
Antitumor Agents
A study conducted by Abonía et al. (2011) focused on synthesizing novel 1,2,5-trisubstituted benzimidazoles, which included derivatives related to methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate. These compounds were evaluated for their antitumor properties and showed significant activity against various human tumor cell lines, particularly in panels of Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Organic Light Emitting Diodes (OLEDs)
Huang et al. (2013) synthesized Pt(II) complexes incorporating pyrazole chelates similar to the chemical structure . These complexes were used in the fabrication of OLEDs, showing promising photophysical properties and efficient mechanoluminescence. This research points towards the potential use of such compounds in advanced lighting and display technologies (Huang et al., 2013).
Metal Ion Extraction
Pearce et al. (2019) studied the use of pyridine-based ligands, related to the compound of interest, for the extraction of metal ions like nickel(II) and copper(II). This research highlights the potential application of such compounds in the field of metal extraction and purification, which is crucial in various industrial processes (Pearce et al., 2019).
Water Oxidation Catalysis
In a study by Zong and Thummel (2005), complexes involving similar pyrazole-based structures were synthesized and utilized as catalysts for water oxidation. This research underlines the potential application of such compounds in catalysis, particularly in processes related to energy conversion and storage (Zong & Thummel, 2005).
Antibacterial Agents
Bouzard et al. (1992) synthesized a series of naphthyridine-3-carboxylic acids with structures bearing resemblance to the compound . These were tested for their antibacterial activities, both in vitro and in vivo, highlighting the potential use of such compounds in developing new antibacterial drugs (Bouzard et al., 1992).
properties
IUPAC Name |
methyl 1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)17-11(18)6-10(13(19)20-5)12(17)9-7-15-16(4)8-9/h7-8,10,12H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZFMPWSWYFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)OC)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)
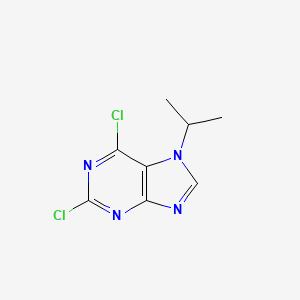
![1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B1433944.png)
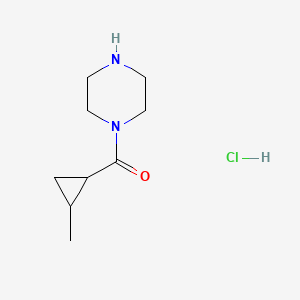

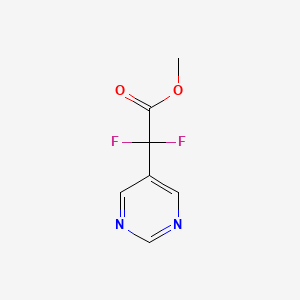
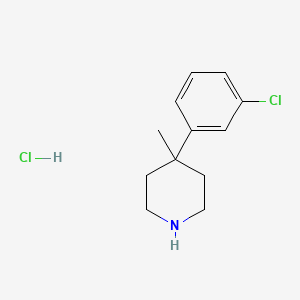
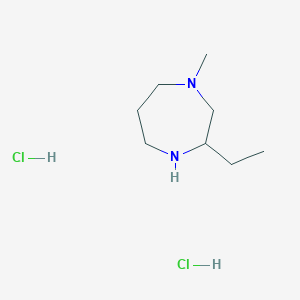
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)

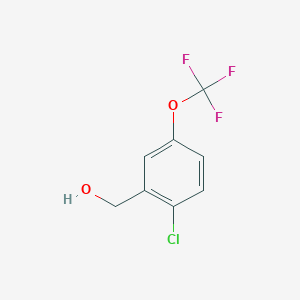
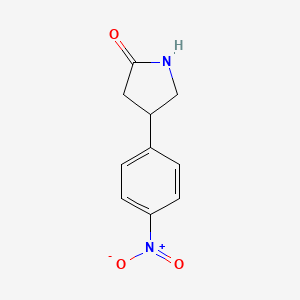
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)